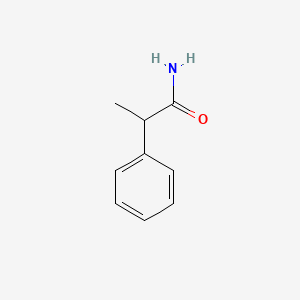

2-Phenylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59889. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZZSWAOPDYVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-70-8 | |

| Record name | Hydratropamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydratropamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-phenylpropanamide (also known as hydratropamide). The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is an amide derivative of 2-phenylpropanoic acid. Its molecular structure consists of a phenyl group attached to the alpha-carbon of a propanamide backbone.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | (RS)-2-Phenylpropionamide, Hydratropamide | [2] |

| CAS Number | 1125-70-8 | [2] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Melting Point | 84–86 °C | [1] |

| Appearance | Solid | [3] |

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source(s) |

| XLogP3-AA | 1.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 149.084063974 Da | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| Complexity | 138 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectral Data of this compound

Solvent: CDCl₃

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) | Source(s) |

| 7.30–7.20 ppm | Multiplet (m) | 5H | Aromatic protons | - | [1] |

| 3.52 ppm | Quartet (q) | 1H | CH | 7.2 Hz | [1] |

| 1.44 ppm | Doublet (d) | 3H | CH₃ | 6.9 Hz | [1] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes have been established for the preparation of this compound. The choice of method may depend on the desired yield, purity, and available starting materials.

This method involves the conversion of the carboxylic acid to an acid chloride, followed by amination.

-

Experimental Protocol:

-

2-phenylpropanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

The resulting acyl chloride is then reacted with aqueous ammonia (NH₃) to yield this compound.

-

The product can be purified by recrystallization.

-

Yield: 84%[1]

-

A direct reaction between a commercially available acyl chloride and ammonia.

-

Experimental Protocol:

-

Phenylacetyl chloride is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.

-

The solution is cooled to 0–25°C.

-

An excess (2–3 equivalents) of ammonia is introduced to the reaction mixture.

-

The reaction is stirred until completion, and the product is isolated and purified by recrystallization.

-

Yield: 70–85%[1]

-

A modern approach utilizing a nickel catalyst for C-C bond formation.

-

Experimental Protocol:

-

A mixture of an arylboronic acid and 2-bromopropanamide is prepared.

-

A nickel catalyst is added to the mixture.

-

The reaction is carried out under appropriate solvent and temperature conditions.

-

Yield: 75%[1]

-

This method requires careful control to prevent over-hydrolysis to the carboxylic acid.

-

Experimental Protocol:

-

2-Phenylpropanenitrile is heated with 50% v/v sulfuric acid at 60–80°C.

-

The reaction is monitored and stopped after 4–6 hours.

-

The product is isolated and purified, often requiring column chromatography to remove the carboxylic acid byproduct.

-

Yield: 50–60%[1]

-

Chemical Reactivity and Transformations

This compound undergoes several types of chemical reactions, making it a versatile intermediate in organic synthesis.

-

Reduction: The amide group can be reduced to a primary amine. The choice of reducing agent is critical for selectivity.

-

Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 2-phenylpropanoic acid.[1]

-

Hofmann Rearrangement: Treatment with bromine in an aqueous solution of sodium hydroxide results in the formation of 1-phenylethanamine, an amine with one less carbon atom.[7]

-

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.[1]

Figure 1: Key chemical transformations of this compound.

Pharmacological Relevance and Applications

This compound serves as a structural scaffold for the development of modulators for G protein-coupled receptors (GPCRs) such as GPR88 and CXCR2.[1] Its derivatives are of interest in drug discovery programs targeting various therapeutic areas.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a summary of the known chemical properties and reactivity of this compound based on available literature. Researchers should consult the primary references for more detailed information.

References

- 1. This compound | 1125-70-8 | Benchchem [benchchem.com]

- 2. 2-Phenylpropionamide, (RS)- | C9H11NO | CID 223465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. doubtnut.com [doubtnut.com]

- 5. youtube.com [youtube.com]

- 6. The best reagent for converting this compound into 2-phenylpropanamine is:(A) Excess ${{H}_{2}}$ in presence of Pd\/C(B)$B{{r}_{2}}$ in aqueous NaOH(C) Hydrogen iodine in the presence of red phosphorus(D)$LiAl{{H}_{4}}$ in ether [vedantu.com]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established laboratory-scale synthesis routes for 2-phenylpropanamide, a key intermediate in the development of various pharmaceuticals. The following sections detail validated experimental protocols, present quantitative data for comparative analysis, and illustrate the synthetic pathways for enhanced comprehension.

Introduction

This compound, also known as hydratropamide, is a chiral amide of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient and reliable synthesis of this scaffold a critical aspect of pharmaceutical research. This guide explores two primary and effective laboratory-scale methods for the preparation of this compound: the amidation of 2-phenylpropanoic acid via its acyl chloride and a modern nickel-catalyzed cross-coupling approach.

Synthesis Route 1: Amidation of 2-Phenylpropanoic Acid

This classical and high-yielding two-step method involves the initial conversion of 2-phenylpropanoic acid to its more reactive acyl chloride derivative, followed by amidation with ammonia.

Reaction Pathway

Figure 1: Amidation of 2-Phenylpropanoic Acid.

Experimental Protocol

Step 1: Synthesis of 2-Phenylpropionyl Chloride

-

To a stirred solution of 2-phenylpropanoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 2-phenylpropionyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-phenylpropionyl chloride in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran.

-

Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

-

Maintain the temperature at 0 °C for 1 hour and then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Phenylpropanoic Acid | |

| Key Reagents | Thionyl Chloride, Ammonia | |

| Overall Yield | ~84% | [1] |

| Purity | >98% (after recrystallization) | |

| Recrystallization Solvent | Ethanol/Water, Ethyl Acetate/Hexanes | [2][3][4][5][6] |

Synthesis Route 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern approach utilizes a nickel-catalyzed cross-coupling reaction between an arylboronic acid and 2-bromopropanamide, offering a direct method for the formation of the C-C bond.

Reaction Pathway

Figure 2: Ni-Catalyzed Suzuki-Miyaura Coupling.

Experimental Protocol

-

To a reaction vessel, add phenylboronic acid (1.5 eq), 2-bromopropanamide (1.0 eq), a nickel catalyst such as NiCl2(dppp) (5 mol%), and a suitable base (e.g., K3PO4, 2.0 eq).

-

Add a degassed solvent, such as toluene or 1,4-dioxane, under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS or GC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel followed by recrystallization to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Phenylboronic Acid, 2-Bromopropanamide | |

| Catalyst | NiCl2(dppp) or similar Ni(II) complex | [1][7] |

| Base | K3PO4 or other suitable base | [1] |

| Reported Yield | ~75% | [1] |

| Purity | >98% (after chromatography and recrystallization) |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 7.40-7.20 (m, 5H, Ar-H), 5.50 (br s, 2H, NH₂), 3.65 (q, J=7.2 Hz, 1H, CH), 1.55 (d, J=7.2 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 177.5 (C=O), 141.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 47.0 (CH), 22.0 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3350, 3180 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II) |

| Melting Point | 93-95 °C |

Conclusion

This guide has detailed two robust and efficient laboratory-scale synthesis routes for this compound. The classical amidation of 2-phenylpropanoic acid offers a high-yield and straightforward approach, while the nickel-catalyzed Suzuki-Miyaura coupling represents a more modern and direct method. The choice of synthesis route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. Both methods, when executed with care, provide reliable access to this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to 2-Phenylpropanamide (CAS Number: 1125-70-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropanamide, with the CAS number 1125-70-8, is an organic compound that has garnered interest in various scientific fields for its diverse biological activities. Structurally, it is an amide derivative of 2-phenylpropanoic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and an exploration of its biological functions, including its anti-inflammatory, acetylcholinesterase inhibitory, metalloproteinase inhibitory, and antioxidant properties. The guide also includes detailed experimental protocols for its synthesis and for the evaluation of its biological activities, along with a summary of its safety profile.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1125-70-8 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Hydratropamide, 2-phenylpropionamide, α-Methylbenzeneacetamide | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | |

| pKa | Not available |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The most common methods are detailed below.

Synthesis via Acyl Chloride Aminolysis

This is a direct method involving the reaction of 2-phenylpropanoyl chloride with ammonia.

Experimental Protocol:

-

Preparation of 2-Phenylpropanoyl Chloride: To a solution of 2-phenylpropanoic acid in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-phenylpropanoyl chloride.

-

Amidation: The crude 2-phenylpropanoyl chloride is dissolved in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran. The solution is cooled to 0 °C, and an excess of aqueous ammonia or ammonia gas is passed through the solution with vigorous stirring. The reaction is typically exothermic.

-

Work-up and Purification: After the reaction is complete, the resulting mixture is filtered to remove ammonium chloride precipitate. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Synthesis via Hofmann Rearrangement

This method involves the conversion of a primary amide to a primary amine with one less carbon atom, however, it can be adapted for the synthesis of the amide itself from a suitable precursor. A more relevant application of this reaction in the context of this compound is its conversion to 1-phenylethylamine.

Experimental Protocol for Conversion to 1-Phenylethylamine:

-

A solution of this compound in an aqueous solution of sodium hydroxide is prepared.

-

The solution is cooled, and a solution of bromine in sodium hydroxide is added dropwise with stirring, maintaining a low temperature.

-

The reaction mixture is then gently warmed to facilitate the rearrangement.

-

After the reaction is complete, the resulting 1-phenylethylamine can be extracted with an organic solvent and purified.[2]

Reduction to 2-Phenylpropanamine

This compound can be reduced to the corresponding amine, 2-phenylpropanamine.

Experimental Protocol:

-

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature or refluxed for several hours until the reaction is complete.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to give 2-phenylpropanamine.[3][4][5]

Biological Activities and Experimental Protocols

This compound has been reported to exhibit a range of biological activities. Detailed experimental protocols to assess these activities are provided below.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated through its ability to inhibit the production of pro-inflammatory mediators. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the cell supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Acetylcholinesterase (AChE) Inhibition

The inhibitory effect of this compound on acetylcholinesterase can be determined using the Ellman's method.

Experimental Protocol: Ellman's Assay

-

Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase (AChE) enzyme are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, different concentrations of this compound, and the AChE enzyme. The mixture is incubated for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

-

Reaction Initiation: The reaction is initiated by the addition of DTNB and ATCI.

-

Measurement: The absorbance is measured kinetically at 412 nm for a few minutes. The rate of the reaction is determined from the slope of the absorbance versus time plot.

-

Data Analysis: The percentage inhibition of AChE activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

Metalloproteinase (MMP) Inhibition

The inhibitory activity of this compound against metalloproteinases, such as MMP-2 and MMP-9, can be assessed using gelatin zymography.

Experimental Protocol: Gelatin Zymography

-

Sample Preparation: Conditioned media from cultured cells (e.g., HT1080 fibrosarcoma cells, which secrete MMPs) treated with or without this compound are collected.

-

Electrophoresis: The samples are mixed with a non-reducing sample buffer and subjected to electrophoresis on a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).

-

Enzyme Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) at 37 °C for 12-24 hours. During this incubation, the MMPs digest the gelatin in the gel.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Data Analysis: The intensity of the clear bands is quantified using densitometry. A decrease in the intensity of the bands in the presence of this compound indicates inhibition of MMP activity.[6][7][8][9][10]

Antioxidant Activity

The free radical scavenging activity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH in methanol is prepared.

-

Assay Procedure: In a 96-well plate, various concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm. The scavenging of the DPPH radical by this compound results in a decrease in absorbance.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value can be determined from a dose-response curve.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its reported biological activities suggest potential interactions with key cellular signaling cascades.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound, particularly the inhibition of pro-inflammatory mediators like NO, suggest a potential role in modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[11][12][13][14][15][16]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. It is plausible that this compound may exert some of its biological effects through the modulation of MAPK cascades such as ERK, JNK, and p38.[11][17][18][19][20]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Safety and Toxicology

The safety profile of this compound is not extensively documented in publicly available literature. Acute toxicity studies are essential to determine the lethal dose 50 (LD₅₀) and to identify potential target organs of toxicity.

General Protocol for Acute Oral Toxicity Study (Following OECD Guideline 425):

-

Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized to the laboratory environment before the study.

-

Dosing: The test substance is administered orally by gavage. The study typically starts with a dose at a level expected to be moderately toxic.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Conclusion

This compound is a compound with a spectrum of interesting biological activities that warrant further investigation. The synthetic methods are well-established, allowing for its preparation for research purposes. The provided experimental protocols offer a framework for the systematic evaluation of its anti-inflammatory, acetylcholinesterase inhibitory, metalloproteinase inhibitory, and antioxidant properties. Future studies should focus on elucidating the precise mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK, and on establishing a comprehensive toxicological profile. Such research will be crucial for determining the potential of this compound and its derivatives as leads for drug development.

References

- 1. 2-Phenylpropionamide, (RS)- | C9H11NO | CID 223465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The best reagent for converting this compound into 2-phenylpropanamine is:(A) Excess ${{H}_{2}}$ in presence of Pd\/C(B)$B{{r}_{2}}$ in aqueous NaOH(C) Hydrogen iodine in the presence of red phosphorus(D)$LiAl{{H}_{4}}$ in ether [vedantu.com]

- 4. [Solved] The best reagent for converting this compound into 2-pheny.. [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Dissection of Metalloproteinase Inhibition-Mediated and Toxic Effects of Phenanthroline on Zebrafish Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New strategies for targeting matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. NF-κB as a target for modulating inflammatory responses. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 19. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sustained Incompatibility between MAPK Signaling and Pathogen Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acute oral toxicity of insect repellent N,N-diethylphenylacetamide in mice, rats and rabbits and protective effect of sodium pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways [frontiersin.org]

- 27. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of 2-Phenylpropanamide Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2-phenylpropanamide crystals. It is intended to serve as a technical resource, consolidating key data and outlining the experimental methodologies used for their determination.

Physicochemical Properties

This compound (IUPAC name: this compound) is an organic compound with a molecular formula of C₉H₁₁NO.[1][2] It presents as a white crystalline solid and is a derivative of 2-phenylpropanoic acid.[1][3] The molecule features a phenyl group attached to the alpha-carbon of a propanamide backbone.[1]

The fundamental physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [2][4] |

| CAS Number | 1125-70-8 | [1][2] |

| Melting Point | 84–86 °C | [1] |

| Appearance | White crystalline solid | [3] |

| InChIKey | DOZZSWAOPDYVLH-UHFFFAOYSA-N | [2] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a nonpolar phenyl group and a polar amide functional group. This amphiphilic nature influences its behavior in various solvents.

-

Organic Solvents : It demonstrates good solubility in organic solvents such as ethanol and methanol.[3]

-

Aqueous Solvents : Solubility in water is limited.[3] The presence of the amide group allows for hydrogen bonding, which can aid solubility in aqueous environments, though the hydrophobic phenyl ring is a dominant factor.[3]

-

Temperature Dependency : As with many organic solids, the solubility of this compound is expected to increase with higher temperatures.[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) | Reference |

| 7.30–7.20 ppm | Multiplet (m) | 5H | Aromatic protons | - | [1] |

| 3.52 ppm | Quartet (q) | 1H | CH | 7.2 Hz | [1] |

| 1.44 ppm | Doublet (d) | 3H | CH₃ | 6.9 Hz | [1] |

| Spectra acquired in Chloroform-d (CDCl₃) |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Data obtained from a KBr-pellet sample preparation is available in public databases.[2] Key expected absorptions would include N-H stretching from the amide, C=O (amide I) stretching, and C-H stretching from the aromatic and aliphatic portions.

Mass Spectrometry (MS)

Mass spectrometry data, typically from GC-MS analysis, is available and confirms the molecular weight of the compound.[2]

Experimental Protocols

The characterization of this compound crystals involves a systematic workflow to confirm identity, purity, and physical properties.

References

Solubility of 2-Phenylpropanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenylpropanamide in various organic solvents. Due to the limited availability of precise quantitative data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the target compound, alongside quantitative data for the closely related compound, 2-phenylacetamide, to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining solubility are provided, enabling researchers to generate specific data for their unique applications.

Understanding the Solubility of this compound

This compound, a derivative of 2-phenylpropanoic acid, is an amide with a molecular structure that dictates its solubility characteristics. The presence of a phenyl group introduces a degree of hydrophobicity, while the amide functional group is capable of hydrogen bonding, contributing to its solubility in polar organic solvents.[1] Generally, this compound is characterized as a white crystalline solid.[1]

Qualitative Solubility Data for this compound

While precise quantitative data is scarce, the following table summarizes the qualitative solubility of this compound in common organic solvents based on available literature.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[2] |

| Acetone | Soluble[2] |

| Methanol | Slightly Soluble[3] |

| Ethyl Acetate | Slightly Soluble[3] |

| Water | Insoluble[3] |

Quantitative Solubility of the Analog 2-Phenylacetamide

To provide a quantitative perspective, this section presents solubility data for 2-phenylacetamide, a structurally similar compound. These values, determined via a gravimetric method, illustrate the impact of solvent and temperature on the solubility of a closely related amide.[4]

Table 1: Molar Fraction Solubility (x) of 2-Phenylacetamide in Various Organic Solvents at Different Temperatures (K) [4]

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.0489 | 0.0581 | 0.0687 | 0.0809 | 0.0949 | 0.1110 | 0.1295 | 0.1507 |

| Ethanol | 0.0275 | 0.0325 | 0.0384 | 0.0452 | 0.0531 | 0.0622 | 0.0727 | 0.0848 |

| n-Propanol | 0.0195 | 0.0230 | 0.0271 | 0.0319 | 0.0374 | 0.0438 | 0.0511 | 0.0596 |

| Isopropanol | 0.0160 | 0.0188 | 0.0221 | 0.0259 | 0.0303 | 0.0354 | 0.0413 | 0.0481 |

| n-Butanol | 0.0139 | 0.0163 | 0.0191 | 0.0223 | 0.0261 | 0.0304 | 0.0354 | 0.0412 |

| Acetone | 0.1012 | 0.1171 | 0.1352 | 0.1559 | 0.1794 | 0.2061 | 0.2365 | 0.2710 |

| Ethyl Acetate | 0.0413 | 0.0485 | 0.0569 | 0.0666 | 0.0779 | 0.0909 | 0.1059 | 0.1232 |

| Acetonitrile | 0.0782 | 0.0911 | 0.1058 | 0.1227 | 0.1421 | 0.1643 | 0.1897 | 0.2186 |

Note: This data is for 2-phenylacetamide and should be used as a reference for estimating the solubility behavior of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are provided.

Gravimetric Method for Solubility Determination

This is a straightforward and widely used method for determining the solubility of a solid in a solvent.[3]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or evaporating dishes

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter into a pre-weighed vial or evaporating dish.

-

Solvent Evaporation: Place the vial or dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once all the solvent has evaporated, cool the vial or dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility can be calculated as follows:

Solubility (g/100mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive and rapid method.[5]

Materials:

-

This compound

-

Selected organic solvent(s)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Determination of λmax: Scan one of the standard solutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the gravimetric method (steps 1-3).

-

Sample Preparation for Measurement: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise solubility data tailored to their specific needs. The provided data for a close structural analog offers valuable insights for initial experimental design and solvent selection.

References

The Versatile Core of 2-Phenylpropanamide: A Technical Guide to Its Potential Applications

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpropanamide scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a versatile backbone for the development of a wide array of functional molecules. Its derivatives have shown significant promise in diverse fields, ranging from potent analgesics to novel antimicrobial and anticancer agents, as well as building blocks for advanced polymers. This technical guide provides an in-depth exploration of the potential applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to support further research and development in this exciting area.

Medicinal Applications: A Multi-Target Scaffold

The inherent structural features of this compound, including its aromatic ring, chiral center, and amide linkage, provide ample opportunities for modification to achieve desired biological activities. Researchers have successfully exploited these features to design derivatives with potent analgesic, antimicrobial, and anticancer properties.

Analgesic Properties: Targeting Opioid Receptors

A significant area of application for this compound derivatives is in the development of potent analgesics, particularly those targeting opioid receptors. A prime example is ohmefentanyl, a highly potent and selective μ-opioid receptor agonist. The stereochemistry of these derivatives plays a crucial role in their analgesic activity and receptor binding affinity.

Quantitative Data: Analgesic Activity and Receptor Binding of Ohmefentanyl Isomers

| Compound | Analgesic Potency (ED₅₀, mg/kg, mouse hot plate) | Morphine Potency Ratio | μ-Opioid Receptor Affinity (Kᵢ, nM) |

| (3R,4S,2'S)-(+)-cis-1b | 0.00106 | 13,100x | 0.022 |

| (3R,4S,2'R)-(-)-cis-1a | 0.00465 | 2,990x | 0.035 |

Experimental Protocol: Opioid Receptor Binding Assay

A detailed protocol for determining the binding affinity of this compound derivatives to opioid receptors is crucial for structure-activity relationship (SAR) studies.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the μ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Test this compound derivative

-

Membrane homogenates from cells expressing the human μ-opioid receptor

-

[³H]DAMGO (a radiolabeled μ-opioid agonist)

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from cells overexpressing the human μ-opioid receptor.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

A fixed concentration of [³H]DAMGO

-

Varying concentrations of the test this compound derivative

-

For non-specific binding control wells, add a high concentration of naloxone.

-

Membrane homogenate

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Signaling Pathway: Mu-Opioid Receptor Activation

Upon binding of a this compound derivative agonist, the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.

Caption: Mu-opioid receptor signaling cascade.

Antimicrobial and Anticancer Potential

Derivatives of this compound have also been investigated for their potential as antimicrobial and anticancer agents. While specific quantitative data for this compound derivatives is still emerging, related structures have shown promising activity. For instance, N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives have demonstrated notable antimicrobial efficacy. Similarly, certain derivatives have shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To determine the MIC of a this compound derivative against a specific bacterial strain.

Materials:

-

Test this compound derivative

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow: Anticancer Drug Screening

The following workflow outlines the general steps for screening this compound derivatives for their anticancer activity.

Caption: Workflow for anticancer screening.

Applications in Materials Science: Polymer Synthesis

The bifunctional nature of certain this compound derivatives, potentially containing reactive groups on the phenyl ring or the amide nitrogen, makes them attractive candidates as monomers for the synthesis of novel polymers. While this area is less explored than their medicinal applications, the incorporation of the rigid this compound core into polymer backbones could impart unique thermal and mechanical properties.

Conceptual Experimental Protocol: Synthesis of a Polyamide from a Diamino-2-phenylpropanamide Derivative

Objective: To synthesize a polyamide by reacting a diamino-functionalized this compound derivative with a diacid chloride.

Materials:

-

Diamino-2-phenylpropanamide monomer

-

Diacid chloride (e.g., terephthaloyl chloride)

-

Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP))

-

Anhydrous base (e.g., pyridine)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamino-2-phenylpropanamide monomer in anhydrous NMP.

-

Reaction Initiation: Cool the solution in an ice bath and add the diacid chloride dropwise with vigorous stirring.

-

Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to allow for polymer chain growth.

-

Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol.

-

Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and dry it under vacuum.

-

Characterization: Characterize the synthesized polyamide using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of amide bonds), Nuclear Magnetic Resonance (NMR) spectroscopy (for structural elucidation), Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity), and Thermal Gravimetric Analysis (TGA) (to assess thermal stability).

Synthesis of this compound Derivatives

A general and robust method for the synthesis of N-substituted this compound derivatives involves the amidation of 2-phenylpropanoic acid.

Experimental Protocol: Synthesis of N-Benzyl-2-phenylpropanamide

Objective: To synthesize N-benzyl-2-phenylpropanamide from 2-phenylpropanoic acid and benzylamine.

Materials:

-

2-Phenylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylpropanoic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Amidation: In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM. Cool this solution to 0°C. Add the freshly prepared 2-phenylpropanoyl chloride solution dropwise to the benzylamine solution.

-

Reaction Quenching and Work-up: After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzyl-2-phenylpropanamide.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

This guide highlights the significant potential of this compound derivatives across multiple scientific disciplines. The provided data, protocols, and diagrams serve as a valuable resource for researchers looking to explore and expand upon the applications of this versatile chemical scaffold. Further investigations into their antimicrobial and anticancer activities, as well as their utility in polymer science, are warranted and hold the promise of exciting new discoveries.

2-phenylpropanamide molecular weight and formula

This document provides a comprehensive overview of the chemical properties of 2-phenylpropanamide, including its molecular formula and weight. It also outlines a detailed experimental protocol for its synthesis from 2-phenylpropanoic acid.

Core Compound Data

The fundamental quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1125-70-8 |

Experimental Protocol: Synthesis of this compound

This section details a common laboratory method for the synthesis of this compound. The procedure involves a two-step process: the conversion of 2-phenylpropanoic acid to its corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 2-Phenylpropanoyl Chloride

This procedure is adapted from standard methods for the synthesis of acid chlorides from carboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylpropanoic acid in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) to the solution at room temperature. A typical molar ratio is 1.2 to 1.5 equivalents of thionyl chloride for each equivalent of the carboxylic acid.

-

Reaction: Heat the mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-phenylpropanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This second step involves the reaction of the synthesized acid chloride with an amine source.

-

Amidation Reaction: Dissolve the crude 2-phenylpropanoyl chloride in an anhydrous aprotic solvent like dichloromethane. Cool the solution in an ice bath.

-

Amine Addition: Slowly add an excess of concentrated aqueous ammonia (NH₃) or bubble ammonia gas through the solution with vigorous stirring. The reaction is exothermic and should be kept cool.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for another hour. Quench the reaction by adding water.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process described above.

Caption: Synthesis workflow for this compound.

Spectroscopic Data of 2-Phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylpropanamide, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain them. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30–7.20 | multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.52 | quartet | 1H | Methine proton (-CH) |

| 1.44 | doublet | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carbonyl carbon (C=O) |

| ~140 | Aromatic quaternary carbon |

| ~129 | Aromatic CH carbons |

| ~127 | Aromatic CH carbons |

| ~126 | Aromatic CH carbons |

| ~47 | Methine carbon (-CH) |

| ~18 | Methyl carbon (-CH₃) |

Note: The ¹³C NMR data is based on typical chemical shift ranges for the functional groups present in the molecule. Specific experimental data was not available in the searched resources.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H stretch (Amide) |

| ~3180 | Strong, Broad | N-H stretch (Amide) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretches |

| ~1420 | Medium | N-H bend (Amide II) |

| ~700, 750 | Strong | Aromatic C-H out-of-plane bend |

Note: The IR data is based on typical absorption frequencies for the functional groups in this compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 149 | [M]⁺ | Molecular Ion |

| 105 | High | [C₆H₅CO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ |

| 44 | High | [CONH₂]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis of this compound

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are accumulated to improve the signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

FT-IR Analysis of this compound using the KBr Pellet Method

-

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry potassium bromide (KBr) powder is added to the ground sample.

-

The mixture is thoroughly ground and mixed to ensure homogeneity.

-

The powdered mixture is transferred to a pellet press, and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

GC-MS Analysis of this compound

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the solid in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Parameters:

-

Injection Port Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: An initial temperature of 50-100 °C is held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of this compound. The mass spectrum corresponding to this peak is then analyzed to determine the molecular ion and the fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocol for Nickel-Catalyzed Synthesis of 2-Phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-phenylpropanamide, a valuable building block in organic synthesis and pharmaceutical research. The described method utilizes a cost-effective and readily available nickel(II) chloride catalyst for the direct amidation of 2-phenylpropanoic acid. This protocol is adapted from established methodologies for the nickel-catalyzed amidation of phenylacetic acid derivatives and offers a straightforward and efficient route to the desired primary amide, with water as the only theoretical byproduct.[1] The reaction is characterized by its operational simplicity and the use of a non-precious metal catalyst, making it an attractive and sustainable option for both small-scale research and larger-scale production.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, with amides being prevalent structural motifs in a vast array of pharmaceuticals, natural products, and polymers. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant waste. In contrast, direct catalytic amidation of carboxylic acids with amines represents a more atom-economical and environmentally benign approach. Nickel, being an earth-abundant and inexpensive transition metal, has emerged as a powerful catalyst for a variety of cross-coupling and bond-forming reactions, including C-N bond formation.[1][2]

This application note details a protocol for the nickel-catalyzed synthesis of this compound from 2-phenylpropanoic acid, leveraging the catalytic activity of simple nickel salts. The direct amidation strategy avoids the pre-activation of the carboxylic acid, thereby streamlining the synthetic process.

Reaction Scheme

Figure 1. Nickel-catalyzed direct amidation of 2-phenylpropanoic acid.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous nickel-catalyzed amidation reactions.[1]

| Parameter | Value | Reference |

| Catalyst | Nickel(II) Chloride (NiCl₂) | [1] |

| Catalyst Loading | 10 mol% | [1] |

| Starting Material | 2-Phenylpropanoic Acid | - |

| Amine Source | Ammonium Hydroxide (28-30% aq.) | Assumed for primary amide |

| Solvent | Toluene | [1] |

| Temperature | 120-140 °C (reflux) | [1] |

| Reaction Time | 12-24 hours | [1] |

| Typical Yield | Moderate to Excellent | [1] |

Experimental Protocol

This protocol is adapted from the nickel-catalyzed direct amidation of phenylacetic acid derivatives.[1]

Materials:

-

2-Phenylpropanoic acid

-

Nickel(II) chloride (NiCl₂)

-

Ammonium hydroxide (28-30% aqueous solution)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Standard glassware for workup and purification

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 2-phenylpropanoic acid (e.g., 1.50 g, 10.0 mmol, 1.0 equiv).

-

Addition of Reagents: Add nickel(II) chloride (0.13 g, 1.0 mmol, 10 mol%) and toluene (40 mL).

-

Addition of Amine Source: Add ammonium hydroxide (28-30% aqueous solution, e.g., 5.0 mL, ~75 mmol, 7.5 equiv).

-

Reaction: Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring. The water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

Caption: Workflow for the Ni-catalyzed synthesis of this compound.

Proposed Catalytic Cycle

Caption: A plausible catalytic cycle for the Ni-catalyzed direct amidation.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Nickel(II) chloride is a suspected carcinogen and should be handled with care.

-

Toluene is flammable and toxic; avoid inhalation and contact with skin.

-

Ammonium hydroxide is corrosive and has a pungent odor.

-

The reaction is heated to high temperatures; use appropriate caution to avoid burns.

Conclusion

The described protocol offers a practical and efficient method for the synthesis of this compound using a simple and inexpensive nickel catalyst. This direct amidation approach is in line with the principles of green chemistry by minimizing waste and utilizing an earth-abundant metal. The methodology is expected to be applicable to a range of substituted phenylpropanoic acids, providing a valuable tool for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Amidation of 2-Phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amidation of carboxylic acids is a fundamental transformation in organic synthesis, particularly within drug discovery and development, owing to the prevalence of the amide bond in biologically active molecules. This document provides detailed application notes and experimental protocols for the amidation of 2-phenylpropanoic acid, a common scaffold in medicinal chemistry, notably as the core of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The protocols outlined below utilize common coupling reagents and provide a framework for the synthesis of a variety of 2-phenylpropanamide derivatives.

Overview of Amidation Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is commonly achieved using coupling reagents. This document will focus on two prevalent methods: the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt), and the conversion of the carboxylic acid to an acyl chloride.

Data Presentation: Comparison of Amidation Methods

The following table summarizes quantitative data from various amidation reactions of 2-phenylpropanoic acid (or its derivatives) with different amines and coupling agents. This allows for a direct comparison of the efficiency of different synthetic routes.

| Carboxylic Acid | Amine | Coupling Agent/Method | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2-Phenylpropanoic acid | Piperidine | DPTC-DMAP | Ether | 2 h | Room Temp. | ~100% | [1] |

| 2-Phenylpropanoic acid | Piperidine | DCC | Ether | 3 h | Room Temp. | 78% | [1] |

| 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) | Various aliphatic and aromatic amines | Thionyl Chloride, then amine | Pyridine | 8 h (acid chloride formation) | Not specified | Not specified | [1] |

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | Acetonitrile | Not specified | 23 °C | 72% | [2] |

| 2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen) | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | Acetonitrile | Not specified | 23 °C | 57% | [2] |

Experimental Protocols

Protocol 1: Amidation using EDC and HOBt

This protocol provides a general method for the amidation of 2-phenylpropanoic acid using the common coupling agents EDC and HOBt.

Materials:

-

2-Phenylpropanoic acid

-

Amine (e.g., benzylamine, aniline derivative)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 2-phenylpropanoic acid (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

-

Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol/water, ethyl acetate/hexane).

Protocol 2: Amidation via Acyl Chloride Formation

This protocol involves the conversion of 2-phenylpropanoic acid to its acyl chloride, which is then reacted with the amine.

Materials:

-

2-Phenylpropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Amine (e.g., benzylamine, aniline derivative)

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step A: Formation of the Acyl Chloride

-

To a solution of 2-phenylpropanoic acid (1.0 equiv) in anhydrous DCM or toluene, add thionyl chloride (1.5 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-phenylpropanoyl chloride. This is often used in the next step without further purification.

Step B: Amidation

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the amine (1.0 equiv) and pyridine or triethylamine (1.2 equiv) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Amidation using Coupling Agents

Caption: General workflow for the amidation of 2-phenylpropanoic acid.

Signaling Pathway of Carbodiimide-Mediated Amidation

References

Application Notes and Protocols for the Chiral Resolution of 2-Phenylpropanamide Enantiomers

Audience: Researchers, scientists, and drug development professionals.